Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by a cinnamamido (-NHCOCH=CHPh) substituent at position 2, a methyl group at position 6, and an ethyl ester at position 2.
The cinnamamido group introduces a conjugated π-system, which may enhance interactions with biological targets through hydrophobic and π-π stacking interactions. The tetrahydrobenzo[b]thiophene core provides a semi-rigid scaffold, facilitating conformational stability in drug-receptor binding .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-25-21(24)19-16-11-9-14(2)13-17(16)26-20(19)22-18(23)12-10-15-7-5-4-6-8-15/h4-8,10,12,14H,3,9,11,13H2,1-2H3,(H,22,23)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKPQEHSKQQWKB-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76981-79-8 | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-((1-oxo-3-phenyl-2-propenyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives . The reaction conditions often include the use of reagents such as ethyl cyanoacetate, elemental sulfur, and various amines under controlled temperatures and pH levels. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemical Applications
1.1 Synthesis of Complex Thiophene Derivatives
This compound serves as a key building block in the synthesis of more complex thiophene derivatives. These derivatives are crucial for developing new materials and catalysts used in organic electronics and photonic devices.
1.2 Catalytic Applications
The compound has demonstrated potential as a catalyst in various organic reactions. Its ability to facilitate reactions can lead to more efficient synthetic pathways in organic chemistry.
Biological Applications
2.1 Antimicrobial Activity
Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Drug and Alcohol Research evaluated the antimicrobial activity of this compound against several pathogens. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .
2.2 Antioxidant Properties
The compound also possesses antioxidant activities, which are beneficial in preventing oxidative stress-related diseases. This property opens avenues for its use in nutraceuticals and functional foods.
Medicinal Applications
3.1 Anticancer Properties
Research indicates that this compound may have anticancer effects, particularly in lung cancer treatment. The mechanism involves inducing apoptosis in cancer cells through specific molecular pathways.
Case Study: Lung Cancer Treatment
In vitro studies demonstrated that this compound significantly reduced cell viability in lung cancer cell lines through apoptosis induction mechanisms. Further research is needed to explore its efficacy in clinical settings .
Industrial Applications
4.1 Corrosion Inhibition
The compound's anticorrosion properties make it valuable for developing corrosion inhibitors used in various industries, such as oil and gas and construction. Its effectiveness can enhance the longevity of materials exposed to corrosive environments.
Comparative Analysis of Corrosion Inhibitors
| Compound Name | Application Area | Effectiveness |
|---|---|---|
| Ethyl 2-cinnamamido-6-methyl... | Corrosion Inhibition | High |
| Other Thiophene Derivatives | Varies | Moderate |
Summary of Mechanism of Action
The mechanism of action involves interactions with specific cellular targets that lead to biological effects such as antimicrobial activity and apoptosis induction in cancer cells. Understanding these mechanisms can help optimize the compound's applications across different fields .
Mechanism of Action
The mechanism of action of ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell death .
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on substituent addition.
- Solubility: Amino derivatives (e.g., 4o) are polar and soluble in ethanol or DMSO, whereas halogenated (e.g., 5p) or bulky substituents (e.g., 11c) reduce polarity, enhancing lipid solubility .
- Stability : Amide derivatives (e.g., benzamido) exhibit higher hydrolytic stability compared to carbamates or ureas .
Biological Activity
Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, anti-inflammatory properties, and mechanisms of action.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against breast cancer cell lines. The evaluation of its cytotoxic effects revealed an IC range from 23.2 to 49.9 μM for various derivatives .
The mechanism underlying its antitumor activity involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that the compound significantly increased the population of cells in the G2/M phase and S phase, suggesting interference with normal cell cycle progression .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties . In vivo studies showed a reduction in inflammatory markers in animal models treated with the compound. The analgesic activity was assessed using the “hot plate” method, indicating significant pain relief compared to control groups .
Study 1: Antitumor Efficacy in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in:
| Treatment Concentration (μM) | % Cell Viability |
|---|---|
| 0 (Control) | 100% |
| 10 | 85% |
| 25 | 60% |
| 50 | 35% |
The results indicated a dose-dependent reduction in cell viability, confirming its potential as an antitumor agent .
Study 2: Anti-inflammatory Effects
In a separate investigation assessing anti-inflammatory effects:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0% |
| Ethyl Compound (50 μM) | 45% |
| Ethyl Compound (100 μM) | 70% |
These findings suggest that the compound effectively reduces inflammation markers in treated subjects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
